Relevance: Although not sharing the 2,3-dihydro-1,4-benzodioxin-6-yl substituent, Ivacaftor possesses a similar core structure to N-(1,3-benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide, notably the quinoline-3-carboxamide moiety. Both compounds are classified as CFTR potentiators, with Ivacaftor currently approved for cystic fibrosis treatment. []
Relevance: Lumacaftor shares the 2,2-difluoro-1,3-benzodioxol-5-yl moiety with N-(1,3-benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide. Both compounds are designed for cystic fibrosis treatment, though Lumacaftor focuses on correcting protein processing while the target compound's activity is not specified in these papers. [, ]
Compound Description: Tezacaftor (VX-661) is another investigational corrector drug aimed at improving the cellular processing of the ∆F508-CFTR protein. [, ] Similar to Lumacaftor, it acts as a type 1 corrector, increasing the levels of correctly folded F508delCFTR protein at the cell surface. []
Relevance: Tezacaftor also shares the 2,2-difluoro-1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide. It represents another compound related to the target compound through its involvement in cystic fibrosis treatment and the presence of the 2,2-difluoro-1,3-benzodioxol-5-yl substructure. [, ]
Compound Description: MDL 73005EF is a high-affinity and selective ligand for the 5-hydroxytryptamine (5-HT)1A receptor. [, ] It exhibits minimal agonist activity and can inhibit responses to 8-OH-DPAT (8-hydroxy-2-(di-n-propyl-amino) tetralin), a 5-HT1A receptor agonist. [] MDL 73005EF has shown anxiolytic-like activity in animal models, suggesting its potential for treating anxiety disorders. []
Relevance: MDL 73005EF possesses the 2,3-dihydro-1,4-benzodioxin moiety, which is also present in N-(1,3-benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide. This structural similarity suggests a potential relationship in their pharmacological activity, although MDL 73005EF specifically targets the 5-HT1A receptor. [, ]
Planetol (N-methyl-4-hydroxyanilinium sulfate)
Compound Description: Planetol, also known as metol, is used as a starting material for synthesizing O- and N-substituted derivatives with potential biological activities, including cholinesterase inhibition and antibacterial properties. []
Compound Description: This compound is an electrophile used in the synthesis of O-substituted planetol derivatives. [] It is prepared by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 2-bromoacetylbromide. []
Relevance: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide is a direct precursor to the O-substituted planetol derivatives that contain the 2,3-dihydro-1,4-benzodioxin moiety, which is also present in N-(1,3-benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide. This synthetic relationship highlights a shared structural element between the target compound and this class of planetol derivatives. []
Cyclopentynafil
Compound Description: Cyclopentynafil is a novel sildenafil analogue isolated from a dietary supplement marketed for erectile dysfunction. [] It is a phosphodiesterase-5 (PDE-5) inhibitor. []
N-octylnortadalafil
Compound Description: N-octylnortadalafil is a novel tadalafil analogue discovered in a dietary supplement marketed for erectile dysfunction. [] Similar to sildenafil and cyclopentynafil, it acts as a phosphodiesterase-5 (PDE-5) inhibitor. []
Relevance: N-octylnortadalafil shares the 1,3-benzodioxol moiety with N-(1,3-benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide. Both compounds are relevant to the discussion of erectile dysfunction treatment, albeit through different mechanisms, with N-octylnortadalafil acting as a PDE-5 inhibitor while the target compound's activity is not specified in these papers. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.